8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one
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Overview
Description
8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one: is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal applications due to their anticoagulant, anti-inflammatory, and antimicrobial properties . The specific structure of this compound includes an acetyl group at the 8th position, a benzyloxy group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with 8-acetyl-7-hydroxy-4-methylcoumarin.
Alkylation Reaction: The hydroxyl group at the 7th position is alkylated using benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to its chromen-2-one core, the compound can be used as a fluorescent probe in various chemical assays.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine:
Anticancer Research: Coumarin derivatives, including 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one, are investigated for their potential anticancer activities.
Industry:
Dye and Pigment Production: The compound’s fluorescent properties make it suitable for use in dye and pigment production.
Mechanism of Action
The mechanism of action of 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 8-acetyl-7-hydroxy-4-methylcoumarin
- 8-acetyl-7-(3-bromopropoxy)-4-methylcoumarin
- 8-acetyl-7-(4-bromobutoxy)-4-methylcoumarin
Comparison:
- Unique Structural Features: The presence of the benzyloxy group at the 7th position distinguishes 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one from other similar compounds.
- Biological Activity: The benzyloxy group enhances the compound’s lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
8-acetyl-4-methyl-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C19H16O4/c1-12-10-17(21)23-19-15(12)8-9-16(18(19)13(2)20)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
GTMRKAQCTHBXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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